

# In-Depth Technical Guide: 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

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## Compound of Interest

Compound Name: 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B568904

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of **6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine**, a pyridine derivative of significant interest in medicinal chemistry and drug development.

## Core Chemical Properties

**6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine** (CAS Number: 727993-33-1) is a substituted pyridine with the molecular formula  $C_7H_5F_3N_2O_3$  and a molecular weight of 222.12 g/mol <sup>[1]</sup>. Its structure is characterized by a pyridine ring functionalized with a methoxy group at the 6-position, a nitro group at the 3-position, and a trifluoromethyl group at the 2-position. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, trifluoromethyl) groups imparts unique reactivity and biological characteristics to the molecule.

Quantitative Physicochemical Data:

Property	Value	Source
CAS Number	727993-33-1	[1]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> F <sub>3</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	222.12 g/mol	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Note: Experimentally determined physical properties such as melting point, boiling point, and solubility for this specific compound are not readily available in the searched literature. Researchers are advised to determine these properties experimentally.

#### Spectroscopic Data:

While specific spectra for **6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine** are not available, the expected spectral characteristics can be inferred from related compounds and the functional groups present.

Spectroscopy	Expected Characteristics
$^1\text{H}$ NMR	Aromatic protons on the pyridine ring, a singlet for the methoxy group protons.
$^{13}\text{C}$ NMR	Resonances for the pyridine ring carbons, the methoxy carbon, and the trifluoromethyl carbon (quartet due to C-F coupling).
$^{19}\text{F}$ NMR	A singlet corresponding to the trifluoromethyl group.
IR Spectroscopy	Characteristic absorption bands for C-O (methoxy), N-O (nitro), and C-F (trifluoromethyl) stretching vibrations.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns showing the loss of functional groups such as $\text{NO}_2$ , $\text{OCH}_3$ , and $\text{CF}_3$ .

## Experimental Protocols

Two primary synthetic routes for **6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine** are suggested in the literature: nitration of a methoxy-substituted precursor and nucleophilic aromatic substitution to introduce the methoxy group.

### 1. Nitration of 6-Methoxy-2-(trifluoromethyl)pyridine:

This method involves the direct nitration of the precursor 6-methoxy-2-(trifluoromethyl)pyridine.

- Reaction Scheme:
- General Protocol:
  - Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0-5 °C.
  - Slowly add 6-methoxy-2-(trifluoromethyl)pyridine to the cooled nitrating mixture with stirring.

- Maintain the reaction temperature between 0-10 °C to prevent decomposition.
- After the reaction is complete (monitored by TLC or GC), quench the reaction by pouring it onto ice.
- Neutralize the solution and extract the product with a suitable organic solvent.
- Wash, dry, and concentrate the organic extract to obtain the crude product.
- Purify the product by chromatography or recrystallization.

## 2. Methoxylation of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine:

This approach involves a nucleophilic aromatic substitution reaction where a methoxy group displaces a chlorine atom.

- Reaction Scheme:
- Detailed Protocol:[\[1\]](#)
  - Dissolve 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine in an anhydrous polar aprotic solvent such as DMF or DMSO.[\[1\]](#)
  - Add sodium methoxide to the solution.
  - Heat the reaction mixture to 80-100 °C.[\[1\]](#)
  - Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by TLC or GC.[\[1\]](#)
  - After completion, cool the reaction mixture and pour it into water.
  - Extract the product with an appropriate organic solvent.
  - Wash the organic layer with brine, dry it over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), and filter.
  - Remove the solvent under reduced pressure to yield the crude product.

- Purify the product using column chromatography or recrystallization.

## Biological Activity and Signaling Pathway

Anticancer Properties and Mechanism of Action:

**6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine** has emerged as a compound of interest in cancer research due to its potential to selectively inhibit cytosolic thioredoxin reductase (TrxR1).[2] The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration of cell membranes to reach intracellular targets.[1] The nitro group is crucial for its biological activity and can be reduced to an amino group, which can then interact with biological targets like enzymes.[1]

Inhibition of Thioredoxin Reductase and Induction of Apoptosis:

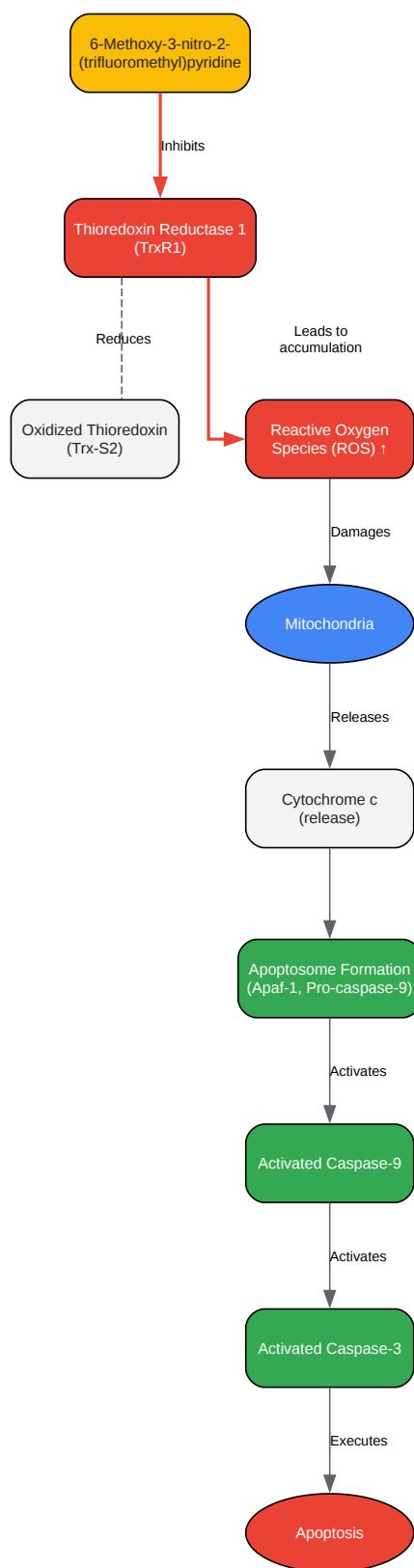
The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a key antioxidant system in cells. In many cancer cells, this system is upregulated to cope with increased oxidative stress. Inhibition of TrxR disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage, which can trigger apoptosis (programmed cell death).

The proposed mechanism for apoptosis induction by **6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine** through TrxR inhibition involves the following steps:

- **Inhibition of TrxR1:** The compound irreversibly inhibits the activity of cytosolic thioredoxin reductase.
- **Increased Oxidative Stress:** The inhibition of TrxR1 leads to an accumulation of oxidized thioredoxin and a subsequent increase in intracellular reactive oxygen species (ROS).
- **Mitochondrial Pathway Activation:** Elevated ROS levels can damage mitochondria, leading to the release of cytochrome c into the cytosol.
- **Apoptosome Formation and Caspase Activation:** Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9.

- Executioner Caspase Activation: Activated caspase-9 then activates executioner caspases, such as caspase-3.
- Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.

Signaling Pathway Diagram:

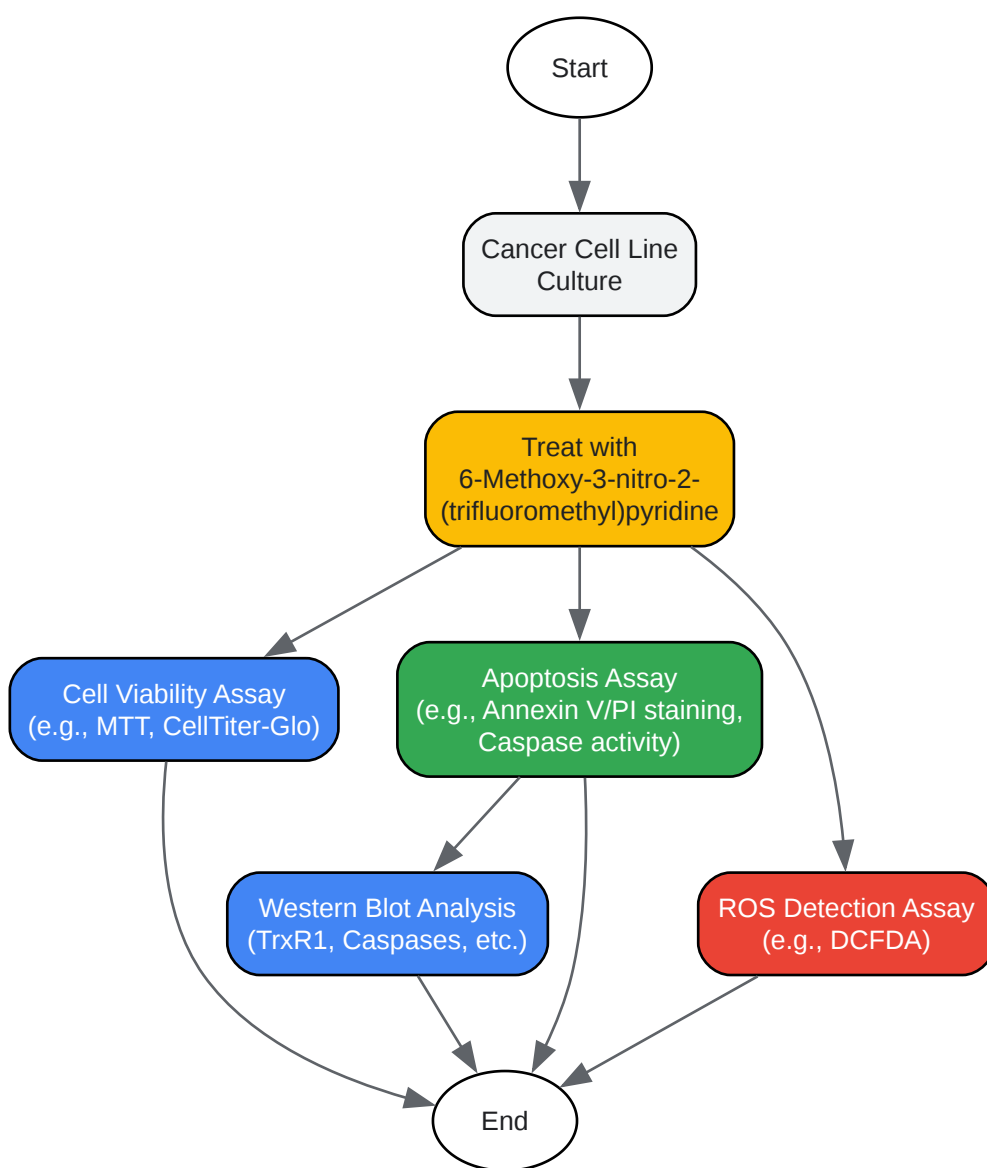


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Caption: Proposed signaling pathway for apoptosis induction by **6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine** via inhibition of Thioredoxin Reductase 1.

Experimental Workflow for Assessing Biological Activity:

A typical workflow to evaluate the anticancer effects of this compound would involve a series of in vitro assays.



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Caption: A standard experimental workflow for evaluating the in vitro anticancer activity of the title compound.

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## References

- 1. 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine | 727993-33-1 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
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